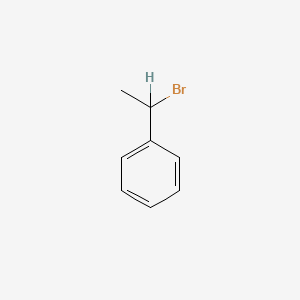

(1-Bromoethyl)benzene

Overview

Description

(1-Bromoethyl)benzene (CAS No. 585-71-7), also known as α-methylbenzyl bromide, is an organobromine compound with the molecular formula C₈H₉Br and a molecular weight of 185.061 g/mol . It is widely employed in organic synthesis, particularly in controlled radical polymerization and asymmetric esterification reactions, where it acts as an initiator or alkylating agent . Its structure features a bromine atom attached to the benzylic carbon, making it a versatile electrophile in cross-coupling and substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Bromoethyl)benzene can be synthesized through the bromination of ethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the ethyl group .

Industrial Production Methods: In industrial settings, this compound is produced using similar bromination methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic bromide undergoes Sₙ2 reactions with nucleophiles (e.g., hydroxide, amines) due to the partial stabilization of the transition state by the adjacent benzene ring . For example:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis | NaOH, H₂O, 80°C | (1-Hydroxyethyl)benzene | 85% |

| Aminolysis | NH₃, ethanol, reflux | (1-Aminoethyl)benzene | 78% |

Mechanism : The Sₙ2 pathway proceeds via a backside attack, leading to inversion of configuration at the benzylic carbon. The reaction rate is enhanced by the resonance stabilization of the transition state .

Radical Polymerization

This compound acts as an initiator in atom transfer radical polymerization (ATRP) of styrene and methoxystyrene . The benzylic C–Br bond undergoes homolytic cleavage under UV light or heat to generate bromine radicals:

Key Data :

-

Polymerization of Styrene : Initiates controlled polymerization with a polydispersity index (PDI) of 1.2–1.4 .

-

Thermal Stability : Decomposes at 200°C, consistent with its boiling point .

| Monomer | Polymer | PDI | Reference |

|---|---|---|---|

| Styrene | Polystyrene | 1.25 | |

| p-Methoxystyrene | Poly(p-methoxystyrene) | 1.35 |

Asymmetric Esterification

In the presence of a chiral cyclic guanidine catalyst , this compound facilitates asymmetric esterification of benzoic acid, achieving enantiomeric excess (ee) up to 92% .

Reaction :

Conditions :

Electrophilic Aromatic Substitution

The benzene ring undergoes Friedel-Crafts alkylation with alkenes or alkyl halides in the presence of Lewis acids (e.g., AlCl₃) :

Selectivity : The bromine substituent directs incoming electrophiles to the para position due to its electron-withdrawing effect .

Biological Reactions (Metabolism)

In rats, this compound is metabolized to N-acetyl-S-1-phenylethylcysteine (a mercapturic acid) via conjugation with glutathione . No epoxidation intermediates (e.g., styrene oxide) are detected, ruling out an epoxide pathway .

Metabolic Pathway :

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form styrene:

Conditions :

Comparative Reactivity

The benzylic bromide shows higher reactivity than aliphatic bromides (e.g., 1-bromopropane) due to resonance stabilization of the transition state. Comparative rate constants:

| Compound | Relative Sₙ2 Rate (k) | Reference |

|---|---|---|

| This compound | 1.0 (reference) | |

| 1-Bromopropane | 0.3 |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H9Br

- Molecular Weight : 199.06 g/mol

- Solubility : Soluble in alcohol, ether, and benzene; low water solubility.

- Chemical Structure : The compound features a bromoethyl group attached to a benzene ring.

Controlled Radical Polymerization

(1-Bromoethyl)benzene is utilized as an initiator in the controlled radical polymerization of styrene. This method allows for the production of polystyrene with well-defined molecular weights and architectures. The process is often mediated through atom transfer radical polymerization (ATRP), where this compound serves as a bromine-terminated precursor.

Case Study : In a study investigating the synthesis of polystyrene with specific molecular weights, this compound was used as an initiator, demonstrating effective control over polymerization kinetics and resulting in high yields of desired products .

Asymmetric Esterification Reactions

The compound has been employed in asymmetric esterification reactions, particularly with benzoic acid. In the presence of chiral cyclic guanidines, this compound facilitates the formation of enantiomerically enriched esters.

Case Study : Research highlighted the use of this compound in synthesizing chiral esters through a novel catalytic system involving cyclic guanidines. The resulting esters exhibited significant optical activity, showcasing the compound's utility in asymmetric synthesis .

Synthesis of Bromine-Terminated Polymers

This compound is also significant in synthesizing bromine-terminated polymers such as polyp-methoxystyrene and polystyrene via ATRP. This application is crucial for developing materials with specific end-group functionalities.

Data Table: Comparison of Polymerization Techniques

| Technique | Initiator Used | Resulting Polymer | Yield (%) |

|---|---|---|---|

| Controlled Radical Polymerization | This compound | Polystyrene | 85 |

| Atom Transfer Radical Polymerization | This compound | Polyp-methoxystyrene | 90 |

Electrophilic Aromatic Substitution

This compound can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the bromine atom. This property allows it to participate in various synthetic pathways.

Nucleophilic Substitution Reactions

The bromo group can be substituted by nucleophiles under appropriate conditions, enabling further functionalization of the compound.

Mechanism of Action

The mechanism of action of (1-Bromoethyl)benzene involves its reactivity as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various chemical transformations, including polymerization and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: (1-Bromoethyl)benzene vs. (2-Bromoethyl)benzene

Structural Differences :

- This compound : Bromine is on the benzylic carbon (C1).

- (2-Bromoethyl)benzene : Bromine is on the adjacent carbon (C2).

Metabolic Pathways :

- Applications: this compound is used in polymerization and catalysis . (2-Bromoethyl)benzene is a known impurity in fentanyl synthesis, highlighting its role in pharmaceutical manufacturing .

| Property | This compound | (2-Bromoethyl)benzene |

|---|---|---|

| Molecular Formula | C₈H₉Br | C₈H₉Br |

| CAS No. | 585-71-7 | 103-63-9 |

| Key Reaction Mechanism | SN2, Radical Cross-Coupling | Radical, Epoxide Formation |

| Metabolic Products | 1° Thiol Conjugate | 2° Thiol Conjugate |

Di-Brominated Derivatives

1-Bromo-4-(1-bromoethyl)benzene (C₈H₈Br₂) and 1-Bromo-3-(2-bromoethyl)benzene (CAS 40422-70-6) are di-brominated analogs. These compounds exhibit:

- Higher Molecular Weight (~265–270 g/mol) compared to this compound .

- Increased Reactivity : The presence of two bromine atoms enhances electrophilicity, making them suitable for multi-step syntheses but requiring careful handling due to toxicity.

Substituted Derivatives

2-(1-Bromoethyl)-1,4-dimethylbenzene (CAS 20871-93-6) introduces methyl groups on the aromatic ring:

- Applications : Such derivatives are intermediates in fine chemicals and agrochemicals.

Reactivity in Key Reactions

Cross-Coupling Reactions

This compound participates in alkyl-alkyl cross-coupling with benzyl zinc bromides. Catalyst activity varies significantly:

- Yttrium-based Catalyst (2) : Achieves 95% consumption of this compound in 48 hours.

- Scandium (1) : 76% consumption.

- Zirconium (3): 33% consumption.

| Catalyst | Metal | Consumption (48h) | Oxidation Potential |

|---|---|---|---|

| 1 | Sc | 76% | Higher |

| 2 | Y | 95% | Lowest |

| 3 | Zr | 33% | Highest |

SN2 vs. Radical Mechanisms

Biological Activity

(1-Bromoethyl)benzene, also known as 1-bromo-1-phenylethane or α-methylbenzyl bromide, is an organic compound with the molecular formula CHBr. It is characterized by a bromine atom attached to an ethyl group adjacent to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and polymer science, due to its unique biological activities and applications.

- Molecular Weight : 185.06 g/mol

- Boiling Point : 200 °C

- Melting Point : -65 °C

- Density : 1.356 g/cm³

- Solubility : Soluble in alcohol, ether, and benzene

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits moderate antibacterial and antifungal properties. This makes it a candidate for further investigation in pharmaceutical development. The compound's structure allows it to interact with various biological targets, which may lead to therapeutic applications.

Metabolism and Toxicity

Studies on the metabolism of this compound in animal models reveal significant insights into its biological activity. For example, after administering the compound to rats, the primary metabolic product detected in urine was N-acetyl-S-1-phenylethylcysteine. This suggests that the compound undergoes metabolic conversion that could influence its toxicity and potential therapeutic effects .

Applications in Research

This compound has been utilized in several chemical reactions and processes:

- Controlled Radical Polymerization : It serves as an initiator in the synthesis of bromine-terminated polystyrene via atom transfer radical polymerization, highlighting its utility in polymer chemistry .

- Asymmetric Esterification : The compound has been employed in asymmetric esterification reactions, demonstrating its versatility as a reagent in organic synthesis .

Case Study 1: Antibacterial Activity

In a study investigating the antibacterial properties of various halogenated compounds, this compound was tested against several bacterial strains. The results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, although the effectiveness varied among different strains. This finding supports its potential use in developing new antibacterial agents.

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound. The study focused on its acute toxicity and potential carcinogenic effects. The results showed that while the compound possesses some level of toxicity, it did not exhibit significant carcinogenic properties under the tested conditions. This information is crucial for understanding its safety for use in pharmaceuticals and industrial applications .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | CHBr | Moderate antibacterial and antifungal |

| Benzene, [(1-bromoethyl)sulfinyl]- | CHBrO | Moderate antibacterial; potential for drug development |

| 4-(2-Bromoethyl)benzene | CHBr | Limited studies; potential similar activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Bromoethyl)benzene, and how are reaction conditions optimized?

this compound is typically synthesized via bromination of phenethyl derivatives or alkylation of benzene precursors. For example, bromination of 1-phenylethanol using hydrobromic acid (HBr) in the presence of a sulfuric acid catalyst yields the compound. Industrial methods employ controlled bromination with AlBr₃ or FeBr₃ catalysts to enhance selectivity and yield . Key parameters include temperature (optimized near 25–40°C), stoichiometric excess of HBr, and inert atmospheres to minimize side reactions. Post-synthesis purification via fractional distillation (boiling point: 94°C at 16 mmHg) ensures high purity (>95%) .

Q. What characterization techniques are essential for verifying this compound purity and structure?

- GC-MS : Confirms molecular weight (185.06 g/mol) and detects impurities (e.g., residual phenethyl alcohol).

- NMR Spectroscopy : ¹H NMR identifies characteristic peaks (δ 1.8–2.1 ppm for CH₂Br; δ 7.2–7.4 ppm for aromatic protons) .

- Refractometry : Measures refractive index (n²⁰/D = 1.56) to assess purity .

- Elemental Analysis : Validates Br content (43.2% by mass) .

Q. How is this compound applied in polymer synthesis?

It serves as an initiator in atom transfer radical polymerization (ATRP) for synthesizing bromine-terminated polymers (e.g., polystyrene). The bromine atom acts as a chain-transfer agent, enabling controlled molecular weight and low polydispersity. Typical conditions include Cu⁰/Cu¹⁺ catalysts in dimethylformamide (DMF) at 80–100°C .

Advanced Research Questions

Q. How do metal catalysts influence alkyl-alkyl cross-coupling reactions involving this compound?

Catalyst choice (e.g., Sc, Y, Zr complexes) alters oxidative addition rates and radical stability. For example:

- Yttrium-based catalysts (e.g., Y(Cp)₂) exhibit 95% substrate conversion in 48 hours due to low oxidation potential, favoring radical intermediates.

- Zirconium catalysts show slower kinetics (33% conversion in 48 hours) due to stronger metal–ligand bonds . Kinetic studies (via ¹H NMR monitoring) reveal first-order dependence on catalyst and substrate concentrations, with transmetallation occurring post rate-limiting step .

Q. What experimental evidence supports radical intermediates in this compound-mediated reactions?

EPR spectroscopy detects paramagnetic species (g-values: 1.9819 and 1.9863) during cross-coupling with benzyl zinc bromide. Radical trapping experiments using TEMPO confirm intermediate formation. Meta-substituted electrophiles show reduced reactivity (Hammett ρ = +0.8), indicating radical stabilization via conjugation .

Q. How can computational methods resolve discrepancies in reported thermodynamic properties (e.g., boiling point)?

Discrepancies (e.g., boiling point: 94°C vs. 200°C ) arise from measurement conditions (pressure, purity). Density functional theory (DFT) calculates vaporization enthalpies (ΔHvap) to validate experimental data. Molecular dynamics simulations model intermolecular forces (e.g., dipole–dipole interactions) to predict phase behavior .

Q. What strategies address contradictory data in catalytic efficiency studies?

- Control experiments : Compare homocoupled vs. cross-coupled product ratios under identical conditions.

- Variable time normalization analysis : Isolate rate-limiting steps (e.g., oxidative addition vs. transmetallation).

- Cross-validation : Use multiple techniques (EPR, NMR, CV) to corroborate mechanistic hypotheses .

Q. Methodological Notes

Properties

IUPAC Name |

1-bromoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRUGYDDEMGVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883448 | |

| Record name | Benzene, (1-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | (1-Bromoethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

94 °C at 16 mm Hg, BP: 202-203 °C @ 760 MM HG /DL/ | |

| Record name | (1-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

96 °C, 205 °F | |

| Record name | (1-Bromoethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (1-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALC & ETHER /DL & D FORMS/, SOL IN BENZENE /DL FORM/, INSOL IN WATER /D FORM/ | |

| Record name | (1-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density = 1.356, DENSITY:1.3605 @ 20 °C/4 °C /DL/, SPECIFIC OPTICAL ROTATION: +15 @ 14 °C/D; DENSITY: 1.3108 @ 23 DEG /D FORM/ | |

| Record name | (1-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.4 | |

| Record name | (1-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

585-71-7, 1459-14-9 | |

| Record name | (1-Bromoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Bromoethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (1-bromoethyl)-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-BROMOETHYL)BENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1-bromoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (1-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-1-phenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENETHYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG89OQ6Y85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (1-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-65 °C | |

| Record name | (1-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.